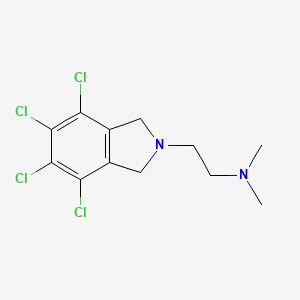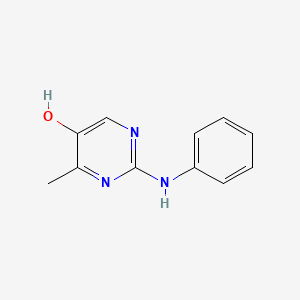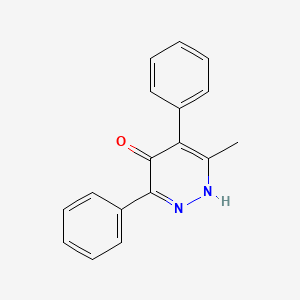
5-Methyl-1-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2,4,5-trichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process. Common purification techniques include recrystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Substituted pyrazoles with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
2,4,5-Trichlorophenylhydrazine: A precursor in the synthesis of the compound.
5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one: A structurally related compound with a different substitution pattern.
Uniqueness
5-Methyl-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
14575-29-2 |
|---|---|
Formule moléculaire |
C10H7Cl3N2O |
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
3-methyl-2-(2,4,5-trichlorophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-2-10(16)14-15(5)9-4-7(12)6(11)3-8(9)13/h2-4H,1H3,(H,14,16) |
Clé InChI |
BHBLWPKVIWLRMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NN1C2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


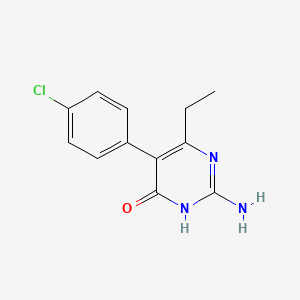

![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
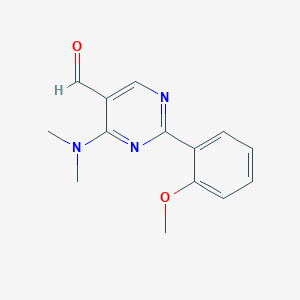
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
